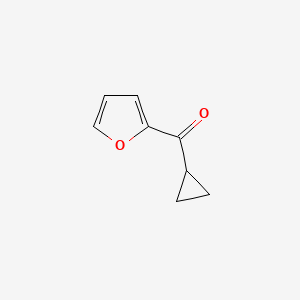

Cyclopropyl(furan-2-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBIQUTUPAAQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopropyl Furan 2 Yl Methanone and Its Derivatives

Direct Synthetic Approaches to Cyclopropyl(furan-2-yl)methanone Scaffolds

The most direct methods for constructing the this compound framework involve the formation of the cyclopropane (B1198618) ring on a furan-containing precursor or the attachment of a cyclopropyl (B3062369) group to a furan (B31954) ring.

Cyclopropanation Strategies for Ketones (e.g., Corey-Chaykovsky, Simmons-Smith)

Cyclopropanation reactions are fundamental in forming the three-membered cyclopropyl ring. The Corey-Chaykovsky and Simmons-Smith reactions are prominent examples applied to the synthesis of cyclopropyl ketones.

The Corey-Chaykovsky Reaction involves the reaction of sulfur ylides with α,β-unsaturated ketones (enones) to produce cyclopropanes. organic-chemistry.org When applied to a precursor like 1-(furan-2-yl)prop-2-en-1-one, the reaction of the enone with a sulfur ylide, such as dimethyloxosulfonium methylide, proceeds via a 1,4-conjugate addition followed by an intramolecular nucleophilic substitution to form the cyclopropane ring, yielding this compound. organic-chemistry.org This method is particularly effective for enones. An "extended" version of this reaction has been developed to synthesize substituted furans from β,β-disubstituted α,β-unsaturated ketones, where vinyloxiranes formed from the ylide attack on the carbonyl group rearrange to the furan core. acs.orgnih.govorganic-chemistry.org While this specific variant builds the furan ring, the underlying principle of ylide-mediated cyclopropanation is key. Research has also demonstrated the Corey-Chaykovsky cyclopropanation on various chalcone (B49325) derivatives, which can include heterocyclic moieties, to produce the corresponding cyclopropyl ketones. nih.gov

The Simmons-Smith Reaction offers another route, utilizing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). wikipedia.org This cheletropic reaction stereospecifically converts an alkene into a cyclopropane. wikipedia.org For the synthesis of this compound, a precursor such as (E)-1-(furan-2-yl)-3-(trimethylsilyloxy)prop-1-ene could be cyclopropanated. The Simmons-Smith reaction is known for its functional group tolerance, making it compatible with the furan ring. Modifications, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance the reactivity of the system. wikipedia.org The reaction is generally subject to steric effects and can be directed by hydroxyl groups on the substrate, a feature exploited in asymmetric synthesis. organic-chemistry.orgharvard.edu

| Method | Reagent(s) | Precursor Type | Key Feature |

|---|---|---|---|

| Corey-Chaykovsky | Sulfur Ylide (e.g., Dimethylsulfonium methylide) | α,β-Unsaturated Furan Ketone | 1,4-conjugate addition followed by ring closure. organic-chemistry.org |

| Simmons-Smith | Organozinc Carbenoid (e.g., ICH₂ZnI) | Furan-substituted Alkene | Stereospecific conversion of the double bond. wikipedia.org |

Acylation Reactions Involving Furan-2-yl Precursors and Cyclopropyl Carboxylic Acids

A straightforward approach to synthesizing this compound is through the acylation of furan with a derivative of cyclopropanecarboxylic acid. This typically proceeds via a Friedel-Crafts-type mechanism.

In this method, furan is reacted with an acylating agent such as cyclopropanecarbonyl chloride or cyclopropanecarboxylic anhydride (B1165640). The reaction requires a Lewis acid catalyst to activate the acylating agent. google.com Catalysts like aluminum chloride (AlCl₃), stannic chloride (SnCl₄), or boron trifluoride (BF₃) are commonly used. google.com The use of a boron trifluoride-organic complex has been shown to be effective for the acylation of furan, often providing higher yields compared to other catalysts that can form stable complexes with the resulting ketone product. google.com The reaction involves the electrophilic substitution of a hydrogen atom on the furan ring, predominantly at the 2-position, by the cyclopropanecarbonyl group. The choice of acylating agent can influence the yield, with carboxylic acid anhydrides often being preferred. google.com

Multi-Component Reactions Towards this compound Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway. While a direct MCR for this compound is not prominently documented, cascade reactions that assemble the core structure from simpler precursors illustrate the principle.

For instance, Brønsted acid-promoted cascade reactions of electron-deficient ynenones can produce furans bearing a fused cyclopropyl substituent. scispace.com This process involves an intramolecular cascade that forms both the furan and the cyclopropane rings in a single, highly diastereoselective transformation. Although this builds a more complex polycyclic system, it demonstrates the power of cascade strategies in rapidly constructing the desired motifs. Similarly, rhodium-catalyzed [2+1] annulation of allylic alcohols with N-enoxyphthalimides can generate substituted cyclopropyl ketones, showcasing a modern approach to cyclopropanation that could be adapted for furan-containing substrates. organic-chemistry.org

Advanced Synthetic Strategies for this compound Analogs

Modern synthetic chemistry has introduced sophisticated methods that provide novel entries into the synthesis and transformation of cyclopropyl ketones, including those with a furan moiety.

Tandem Oxidation Processes in Cyclopropyl Ketone Synthesis

Tandem reactions streamline synthetic sequences by combining multiple transformations into a single pot without isolating intermediates. A tandem oxidation process (TOP) allows for the direct conversion of allylic alcohols into functionalized cyclopropanes. nih.gov In a relevant example, an allylic alcohol precursor could be oxidized in situ to the corresponding α,β-unsaturated aldehyde or ketone, which is then immediately trapped by a stabilized sulfur ylide to form the cyclopropyl ketone. nih.govnih.gov This approach avoids the separate synthesis and handling of potentially unstable enone intermediates.

Another advanced strategy involves hydrogen-borrowing catalysis, where a metal catalyst temporarily removes hydrogen from an alcohol to generate a carbonyl compound in situ. acs.org This intermediate can then undergo further reactions, such as an aldol (B89426) condensation followed by reduction, to build a more complex structure. A variation of this could involve an intramolecular displacement to form a cyclopropane ring, providing a sustainable route to α-cyclopropyl ketones. acs.org

Visible-Light-Induced Catalysis in Cyclopropyl Ketone Transformations

Visible-light photocatalysis has emerged as a powerful tool for activating and transforming organic molecules under mild conditions. Cyclopropyl ketones are particularly responsive substrates in such reactions.

One significant application is the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones with olefins. nih.gov In this process, a photocatalyst, such as Ru(bpy)₃²⁺, promotes the one-electron reduction of the ketone to a radical anion. This intermediate undergoes ring-opening to a distonic radical anion, which then engages in a cycloaddition with an alkene to form highly substituted cyclopentane (B165970) rings. nih.govnih.gov This method allows for the transformation of the cyclopropyl ketone scaffold into more complex carbocyclic frameworks.

Furthermore, visible-light-induced triple catalysis systems have been developed for the ring-opening cyanation of cyclopropyl ketones. rsc.org This process merges photoredox catalysis with Lewis acid and copper catalysis to selectively cleave a carbon-carbon bond of the cyclopropane ring and introduce a cyanide group, yielding γ-cyanoketones. rsc.org Such transformations highlight the synthetic utility of cyclopropyl ketones as latent homoenolate equivalents, which can be unmasked under photocatalytic conditions.

| Strategy | Catalyst/Reagent | Transformation | Product Type |

|---|---|---|---|

| Tandem Oxidation | MnO₂ / Sulfur Ylide | Allylic Alcohol → Cyclopropyl Ketone | Functionalized Cyclopropyl Ketone. nih.gov |

| Visible-Light [3+2] Cycloaddition | Ru(bpy)₃²⁺ / Lewis Acid | Cyclopropyl Ketone + Olefin → Cyclopentane | Substituted Cyclopentane. nih.gov |

| Visible-Light Ring-Opening Cyanation | Photocatalyst / Lewis Acid / Copper Catalyst | Cyclopropyl Ketone → γ-Cyanoketone | γ-Cyanoketone. rsc.org |

One-Pot Approaches for Cyclopropyl Systems

Another versatile one-pot approach involves the Michael-initiated ring-closure (MIRC) reaction. This method utilizes a chalcone and a benzyl (B1604629) sulfone in the presence of a base like sodium hydride (NaH) in a suitable solvent such as tetrahydrofuran (B95107) (THF) to produce multifunctionalized cyclopropanes. daneshyari.com The reaction proceeds via a [2C+1C] cycloaddition, where the chalcone acts as the two-carbon component and the benzyl sulfone, through the formation of a carbanion, provides the one-carbon unit for the cyclopropane ring. daneshyari.com Optimization of reaction conditions, including the choice of base and solvent, is critical for achieving high yields. daneshyari.com

Furthermore, multicomponent strategies have been developed for the synthesis of complex cyclopropane-containing frameworks. For instance, a copper-mediated oxidative cyclization of carbanions generated in situ provides a pathway to cyclopropane-fused bicyclic amidines. nih.gov This ketenimine-based approach is valuable for constructing biologically relevant 3-azabicyclo[n.1.0]alkane structures. nih.gov

A user-friendly one-pot procedure for accessing both racemic and enantiomerically enriched cyclopropanes has been developed utilizing the in situ generation and decomposition of phenyliodonium (B1259483) ylides. nih.gov This method employs a rhodium(II) catalyst and an excess of an olefin with either Meldrum's acid or dimethyl malonate and an iodine(III) oxidant like diacetoxyiodobenzene (B1259982) or iodosylbenzene. nih.gov

Derivatization and Functionalization of this compound Derivatives

The inherent reactivity of both the furan and cyclopropyl moieties, as well as the carbonyl group, allows for a wide range of derivatization and functionalization reactions.

Modifications on the Furan Ring System

The furan ring in this compound and its analogs is susceptible to various transformations. Oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to the formation of functionalized furans through a spiro-intermediate. nih.gov This process is often driven by the presence of an electron-withdrawing group at the α-position to the ketone, which facilitates enolization and subsequent nucleophilic attack on the furan nucleus. nih.gov

The Paal-Knorr furan synthesis offers another route for modifying the furan system, where the cyclodehydration of unsaturated 1,4-dicarbonyl compounds can lead to substituted furans. nih.gov Additionally, the furan ring can participate in Diels-Alder reactions, acting as the diene. For example, reaction with dienophiles like methyl vinyl ketone can lead to bicyclic adducts which can then undergo rearomatization to form substituted aromatic systems. stackexchange.com

The synthesis of furan-3(2H)-imine derivatives can be achieved through the reaction of α,β-unsaturated ketones with anilines. This transformation involves a 1,4-addition of the aniline (B41778) followed by an intramolecular cyclization. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Oxidative Dearomatization | Oxidizing agent, EWG at α-position | Functionalized furans | nih.gov |

| Paal-Knorr Synthesis | Acid catalyst (e.g., TFA) | Substituted furans | nih.gov |

| Diels-Alder Reaction | Dienophile (e.g., methyl vinyl ketone) | Bicyclic adducts/aromatic systems | stackexchange.com |

| Furan-3(2H)-imine formation | α,β-Unsaturated ketone, aniline | Furan-3(2H)-imine derivatives | nih.gov |

Transformations at the Cyclopropyl Moiety

The strained cyclopropyl ring is prone to ring-opening reactions, providing a pathway to various functionalized acyclic and cyclic compounds. Cleavage of cyclopropyl ketones can be mediated by alkylmercury(II) hydrides, which are generated in situ from the corresponding hydrazones. rsc.org This process involves the rearrangement of an α-acetoxyalkylmercury(II) hydride intermediate, leading to the opening of the cyclopropane ring. rsc.org

Photocatalytic or metal-catalyzed single-electron transfer (SET) can also initiate ring-opening of cyclopropyl ketones. nih.gov A cooperative mechanism involving charge transfer from a ligand to the substrate followed by concerted ring-opening and metal-carbon bond formation has been demonstrated. nih.gov This approach can lead to the regio- and stereospecific functionalization of both carbons of the cleaved C-C bond. nih.gov

The cyclopropyl group can also undergo oxidative metabolism, which can lead to the formation of hydroxylated metabolites or reactive ring-opened intermediates. hyphadiscovery.com This is particularly relevant in medicinal chemistry, where the metabolic stability of cyclopropyl-containing drugs is a key consideration. hyphadiscovery.com In some cases, substitution on the cyclopropyl ring, for instance with a methyl group, can be employed to block this oxidative metabolism. hyphadiscovery.com

| Transformation | Reagents/Conditions | Key Intermediate/Product | Reference |

| Ring Cleavage | Alkylmercury(II) hydrides | Ring-opened products | rsc.org |

| C-C Activation/Cross-Coupling | Ni-catalyst, TMS+, organozinc reagent | γ-Substituted silyl (B83357) enol ethers | nih.gov |

| Oxidative Metabolism | Cytochrome P450 enzymes | Hydroxylated or ring-opened metabolites | hyphadiscovery.com |

Chemical Modifications of the Methanone (B1245722) Carbonyl Group

The carbonyl group of the methanone linker is a versatile functional handle for various chemical modifications. Reduction of the carbonyl group can be achieved using standard reducing agents. For instance, stereoselective reduction of a furanoid glycal containing a carbonyl group to the corresponding alcohol has been accomplished using NaBH(OAc)₃. rsc.org

The carbonyl group can also be a precursor for the formation of other functional groups. For example, the synthesis of (furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone involves the reaction of furan-2-carboxylic acid with sodium hydrosulfide, leading to a dimeric structure with a disulfide linkage between two carbonyl groups. researchgate.netnih.gov

Furthermore, the carbonyl group can direct reactions on adjacent functionalities. In the context of cyclopropyl ketones, activation of the carbonyl by a silyl Lewis acid like TMSI can facilitate silylative ring-opening halogenation to form γ-halogenated silyl enol ethers. nih.gov

| Modification | Reagents/Conditions | Resulting Functional Group/Product | Reference |

| Carbonyl Reduction | NaBH(OAc)₃ | Alcohol | rsc.org |

| Disulfide Formation | NaHS | Dimeric carbonyldisulfanyl | researchgate.netnih.gov |

| Directed Ring-Opening | TMSI/ZnX₂ | γ-Halogenated silyl enol ether | nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral cyclopropyl ketones is of significant interest due to the prevalence of the cyclopropane motif in bioactive molecules. One approach involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. nih.gov This methodology utilizes a chiral center on the cyclopropane ring to control the configuration of two adjacent stereocenters that are installed sequentially. nih.gov The reaction often proceeds through a cyclopropene (B1174273) intermediate. nih.gov

Asymmetric cyclopropanation reactions are another powerful tool. The use of chiral rhodium(II) catalysts in the one-pot cyclopropanation of olefins with in situ generated phenyliodonium ylides can afford enantiomerically enriched cyclopropane derivatives. nih.gov The enantiomeric excess achieved is dependent on the specific chiral catalyst used. nih.gov

Furthermore, the stereoselective cyclopropanation of chiral building blocks, such as (-)-levoglucosenone derivatives, provides access to highly substituted and enantiomerically pure cyclopropanes. thieme.de These mild and highly selective conditions favor cyclopropanation over competing side reactions like epoxidation. thieme.de

| Stereoselective Method | Key Strategy | Chiral Source/Catalyst | Reference |

| Diastereoselective Substitution | Formal SN2 of chiral bromocyclopropanes | Pre-existing chiral center | nih.gov |

| Asymmetric Cyclopropanation | In situ ylide generation and decomposition | Chiral Rh(II) catalysts | nih.gov |

| Cyclopropanation of Chiral Substrates | Stereoselective addition to a chiral enone | (-)-Levoglucosenone derivative | thieme.de |

Reaction Pathways and Mechanistic Insights of Cyclopropyl Furan 2 Yl Methanone

Reactivity Profiles of the Cyclopropyl (B3062369) Ketone Substructure

The cyclopropyl ketone unit is a versatile functional group, prone to a variety of ring-opening reactions and rearrangements due to the inherent strain of the three-membered ring. The electron-withdrawing nature of the carbonyl group further activates the cyclopropane (B1198618) ring, making it susceptible to both nucleophilic and electrophilic attack.

The presence of the ketone activating group facilitates the nucleophilic ring-opening of the cyclopropane ring in cyclopropyl(furan-2-yl)methanone. This process typically involves the attack of a nucleophile at one of the carbon atoms of the cyclopropyl ring, leading to the cleavage of a C-C bond and the formation of a more stable, open-chain product. The regioselectivity of the attack is influenced by both steric and electronic factors.

Under basic or nucleophilic conditions, the reaction can proceed via a homo-Michael addition, where the nucleophile attacks the carbon atom β to the carbonyl group. wiley-vch.de For instance, the reaction with amines can lead to the formation of γ-amino ketones, which may subsequently cyclize to form pyrroline (B1223166) derivatives. thieme-connect.com The reaction conditions, such as the nature of the nucleophile and the solvent, can significantly influence the reaction pathway and product distribution. thieme-connect.com

Catalytic systems, often employing transition metals, can also promote the nucleophilic ring-opening. For example, nickel-catalyzed cross-electrophile coupling reactions have been developed for the γ-alkylation of cyclopropyl ketones with alkyl halides. rsc.orgrsc.org These reactions proceed through the formation of an organonickel intermediate, which then undergoes reductive elimination to yield the γ-alkylated ketone. rsc.org Similarly, copper-catalyzed reactions have been utilized for the ring-opening with various nucleophiles. rsc.org

A summary of representative nucleophilic ring-opening reactions is presented in the table below.

| Nucleophile | Catalyst/Conditions | Product Type | Ref. |

| Amines | Thermal or Acid Catalysis | γ-Amino Ketones / Pyrrolines | thieme-connect.com |

| Alkyl Halides | Ni-catalysis, NaI | γ-Alkyl Ketones | rsc.orgrsc.org |

| β-Naphthols | Chiral N,N′-dioxide–Sc(III) | Chiral β-Naphthol Derivatives | rsc.org |

| Cyclic Ketals/Thiol Ketals | Cu(OTf)₂ | Functionalized Diethers/Dithioethers | rsc.org |

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Cyclopropyl Ketones.

The carbonyl group in cyclopropyl ketones can be activated by electrophiles, particularly Lewis acids, which coordinate to the oxygen atom. cdnsciencepub.com This activation enhances the electrophilicity of the carbonyl carbon and can induce rearrangements of the cyclopropane ring. cdnsciencepub.comacs.org These rearrangements often proceed through carbocationic intermediates, leading to the formation of various cyclic and acyclic products. The specific outcome of the reaction is highly dependent on the substrate structure and the reaction conditions. acs.org

One common rearrangement is the Cloke-Wilson rearrangement, which involves the isomerization of cyclopropyl ketones to 2,3-dihydrofurans. acs.org This transformation can be catalyzed by various reagents, including organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org The mechanism is thought to involve a homoconjugate addition followed by an SN1-type ring opening. acs.org

Another important rearrangement involves the expansion of the cyclopropane ring to form cyclobutene (B1205218) derivatives. This can occur, for example, from the decomposition of the p-toluenesulfonylhydrazone of a cyclopropyl ketone. researchgate.net The direction of the ring opening is influenced by the substitution pattern on the cyclopropane ring. researchgate.net

Furthermore, palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones can stereoselectively produce (E)-1-arylbut-2-en-1-ones. rsc.org The reaction proceeds with good stereoselectivity, yielding only the E-isomer. rsc.org

The following table summarizes key electrophilically activated rearrangements of cyclopropyl ketones.

| Reagent/Catalyst | Reaction Type | Product | Ref. |

| Lewis Acids (e.g., BF₃) | Ring Opening/Rearrangement | Varies (e.g., Dihydronootkatone) | acs.org |

| DABCO | Cloke-Wilson Rearrangement | 2,3-Dihydrofurans | acs.org |

| p-Toluenesulfonylhydrazone decomposition | Ring Expansion | Cyclobutenes | researchgate.net |

| Pd(OAc)₂/PCy₃ | Stereoselective Ring-Opening | (E)-1-Arylbut-2-en-1-ones | rsc.org |

Table 2: Electrophilic Activation and Rearrangements of Cyclopropyl Ketones.

Cyclopropyl ketones, such as this compound, can be considered a type of donor-acceptor (D-A) cyclopropane. nih.govacs.org In this context, the cyclopropyl group can act as a donor, while the furan-2-yl ketone moiety functions as the acceptor. acs.org This electronic characteristic makes them valuable building blocks in organic synthesis, particularly in cycloaddition reactions. nih.govacs.orgrsc.org

The Lewis acid-catalyzed activation of D-A cyclopropanes generates a zwitterionic intermediate that can be trapped by various dipolarophiles in [3+n]-cycloaddition reactions (where n=2, 3, or 4). nih.govacs.org These reactions provide access to a wide range of carbo- and heterocyclic scaffolds. nih.govthieme-connect.com For example, the reaction of D-A cyclopropanes with aldehydes can lead to the formation of tetrahydrofurans, while their reaction with ketenes can yield cyclopentanones. rsc.orgresearchgate.net

The reactivity and the outcome of these cycloadditions are influenced by the nature of the donor and acceptor groups, the Lewis acid catalyst, and the reaction partner. nih.govacs.org The use of chiral catalysts can enable enantioselective transformations, providing access to optically active products. rsc.org

The table below provides examples of the synthetic utility of donor-acceptor cyclopropane reactivity.

| Reaction Partner | Catalyst | Product Type | Ref. |

| Aldehydes | Lewis Acid (e.g., InBr₃) | Tetrahydrofurans | rsc.org |

| Ketenes | Dual Lewis Acid (e.g., InBr₃–EtAlCl₂) | Cyclopentanones | rsc.org |

| Alkenes/Alkynes | SmI₂ | Cyclopentanes/Cyclopentenes | acs.org |

| Pendant Nucleophiles | Lewis Acid | Benzannulated Heterocycles | acs.org |

Table 3: Synthetic Applications of Donor-Acceptor Cyclopropane Reactivity.

Chemical Transformations Involving the Furan-2-yl Moiety

The furan (B31954) ring in this compound is an electron-rich aromatic system that readily undergoes electrophilic substitution and can also participate in cycloaddition reactions. The presence of the electron-withdrawing cyclopropylcarbonyl group at the 2-position influences the regioselectivity and reactivity of these transformations.

Furan is more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.comchemicalbook.com Electrophilic substitution on furan typically occurs at the 2-position (or 5-position) because the resulting carbocationic intermediate is better stabilized by resonance, with the positive charge being delocalized over three atoms, including the oxygen. chemicalbook.comvaia.com

In this compound, the 2-position is already substituted. The cyclopropylcarbonyl group is an electron-withdrawing and deactivating group, which will direct incoming electrophiles to the 5-position and to a lesser extent, the 3-position. Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, and Friedel-Crafts reactions.

Nitration of furan derivatives can be challenging due to the sensitivity of the furan ring to strong acids, which can lead to polymerization or ring-opening. nih.gov Milder nitrating agents, such as acetyl nitrate (B79036), are often employed. nih.gov For example, the nitration of furfural (B47365), a related 2-substituted furan, with acetyl nitrate yields 5-nitrofurfural. nih.gov A similar outcome would be expected for this compound.

The table below outlines expected electrophilic substitution reactions on the furan ring of this compound.

| Reaction | Reagent | Expected Major Product | Ref. |

| Nitration | Acetyl Nitrate (CH₃COONO₂) | Cyclopropyl(5-nitrofuran-2-yl)methanone | nih.gov |

| Bromination | Bromine in Dioxane | Cyclopropyl(5-bromofuran-2-yl)methanone | pearson.com |

Table 4: Predicted Electrophilic Aromatic Substitution Reactions.

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. masterorganicchemistry.comnih.gov However, these reactions are often reversible because they involve the disruption of the furan's aromaticity. masterorganicchemistry.com The thermodynamics of the Diels-Alder reaction of furans can be unfavorable, but this can sometimes be overcome by factors such as the use of highly reactive dienophiles or by subsequent irreversible reactions of the adduct. nih.gov

The electron-withdrawing cyclopropylcarbonyl group at the 2-position of this compound would be expected to decrease the reactivity of the furan ring as a diene in a normal electron-demand Diels-Alder reaction. However, it has been shown that even electron-poor furans, such as furfural derivatives, can participate in Diels-Alder reactions, particularly in aqueous media where the unfavorable equilibrium can be shifted by hydration of the carbonyl group in the product. tudelft.nl

The Diels-Alder reaction of furan derivatives with dienophiles like maleic anhydride (B1165640) or maleimides typically leads to the formation of 7-oxanorbornene adducts. masterorganicchemistry.comrsc.org The stereoselectivity of these reactions can be influenced by kinetic and thermodynamic control, with the endo adduct often being the kinetic product and the exo adduct being the thermodynamic product. masterorganicchemistry.com

The table below summarizes the general characteristics of Diels-Alder reactions involving furan derivatives.

| Dienophile | Product Type | Key Considerations | Ref. |

| Maleic Anhydride | 7-Oxanorbornene Adduct | Reversible; Kinetic (endo) vs. Thermodynamic (exo) control | masterorganicchemistry.com |

| Maleimides | 7-Oxanorbornene Adduct | Substituent effects on reversibility and endo/exo ratio | rsc.org |

| Benzyne | 1,4-Epoxynaphthalene | Trapping of highly reactive intermediates | nih.gov |

Table 5: General Cycloaddition Reactions of Furan Derivatives.

Intermolecular and Intramolecular Reactivity of this compound

This compound, as a member of the donor-acceptor (D-A) cyclopropane family, possesses a unique electronic structure that predisposes it to a variety of ring-opening and rearrangement reactions. The electron-donating cyclopropyl group and the electron-withdrawing furan-2-ylcarbonyl moiety create a polarized system, making the cyclopropane ring susceptible to nucleophilic and electrophilic attack, which can initiate a cascade of bond-forming and bond-breaking events.

Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. While specific examples involving this compound are not extensively documented, the reactivity of analogous cyclopropyl ketones provides significant insight into its potential for such transformations. These reactions often proceed through the opening of the strained cyclopropane ring, followed by subsequent cyclization or addition steps.

One notable example of a cascade reaction involving cyclopropyl ketones is the Lewis acid-catalyzed asymmetric synthesis of pyrrolobenzothiazoles. nih.gov In this process, a chiral N,N'-dioxide-scandium(III) complex catalyzes the reaction between a cyclopropyl ketone and 2-aminothiophenol. nih.gov The reaction is initiated by the ring-opening of the cyclopropane, followed by a cyclization and a thio-Michael addition in a sequential manner. nih.gov This methodology highlights the potential of cyclopropyl ketones to serve as versatile building blocks in the construction of complex heterocyclic systems through a cascade mechanism.

Another relevant transformation is the silver-catalyzed domino inverse electron-demand oxo-Diels-Alder reaction. rsc.org While this specific example utilizes 3-cyclopropylideneprop-2-en-1-ones, the underlying principle of leveraging the reactivity of the cyclopropyl group to initiate a cascade is applicable. The reaction proceeds through a cyclization-migration sequence to form a furan intermediate in situ, which then undergoes an oxo-Diels-Alder reaction. rsc.org

Furthermore, Brønsted acids can promote efficient intramolecular cascade reactions of electron-deficient ynenones to produce furans with a fused cyclopropyl substituent. researchgate.net This demonstrates the utility of the cyclopropane moiety in directing complex bond reorganizations under acidic conditions.

The following table summarizes representative cascade reactions involving cyclopropyl ketone derivatives, illustrating the potential reaction pathways for this compound.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Key Mechanistic Steps |

| Asymmetric Cascade | Cyclopropyl ketone, 2-Aminothiophenol | Chiral N,N'-Dioxide-Scandium(III) Complex | Pyrrolobenzothiazole | Ring-opening, Cyclization, Thio-Michael Addition |

| Domino Oxo-Diels-Alder | 3-Cyclopropylideneprop-2-en-1-one, 2,3-Dioxopyrrolidine | Silver Catalyst | 2-Oxopyrrolidine-fused Tricyclic Compound | Cyclization, Migration, Inverse Electron-Demand Oxo-Diels-Alder |

| Intramolecular Cascade | Electron-deficient Ynenone | Chloroacetic Acid | Cyclopropyl-substituted Furan | Acid-promoted Cyclization |

Role in Complex Molecule Rearrangements

The inherent strain and electronic properties of the cyclopropane ring in this compound make it a key participant in various molecular rearrangements, leading to the formation of more complex molecular architectures. These rearrangements are often triggered by thermal, acidic, or metallic promoters, leading to the cleavage of one or more bonds in the cyclopropane ring.

A significant rearrangement pathway for donor-acceptor cyclopropanes, a class to which this compound belongs, is their isomerization into more stable structures. For instance, donor-acceptor cyclopropanes bearing a hydroxy group at the ortho-position of a donor aromatic substituent have been shown to undergo rearrangement to form 2,3-dihydrobenzofurans. This transformation proceeds through the opening of the cyclopropane ring, followed by an intramolecular cyclization.

While not a direct rearrangement of the furan-containing title compound, the TfOH-catalyzed tandem reaction of alkynylcyclopropanes with 1,3-diketones to yield cyclobutane-fused dihydrofurans is another illustration of the rearrangement potential of cyclopropane rings. nih.gov This reaction involves a ring enlargement of the cyclopropane, C-C bond formation, and an etherification step. nih.gov

The table below outlines examples of rearrangements involving cyclopropane-containing molecules, indicative of the potential transformations for this compound.

| Starting Material | Conditions/Reagents | Rearranged Product | Type of Rearrangement |

| o-Hydroxyaryl-substituted D-A Cyclopropane | Thermal/Acidic | 2,3-Dihydrobenzofuran | Ring-opening/Intramolecular Cyclization |

| Alkynylcyclopropane and 1,3-Diketone | Trifluoromethanesulfonic acid (TfOH) | Cyclobutane-fused Dihydrofuran | Ring Enlargement/C-C Formation/Etherification |

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopropyl Furan 2 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling between neighboring protons results in characteristic splitting patterns.

The ¹H NMR spectrum of cyclopropyl(furan-2-yl)methanone exhibits distinct signals corresponding to the protons of the furan (B31954) ring and the cyclopropyl (B3062369) group. The furan ring protons typically appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring (H-5) is expected to resonate at the lowest field due to the deshielding effect of the adjacent oxygen atom and the carbonyl group. The protons at positions 3 and 4 (H-3 and H-4) will show characteristic coupling patterns.

The protons of the cyclopropyl ring appear in the upfield region of the spectrum. The methine proton (CH) directly attached to the carbonyl group is expected to be the most deshielded of the cyclopropyl protons. The methylene (B1212753) protons (CH₂) of the cyclopropyl ring will exhibit complex splitting patterns due to both geminal and vicinal coupling.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan H-5 | 7.70-7.65 | m | |

| Furan H-3 | 7.25-7.20 | m | |

| Furan H-4 | 6.55-6.50 | m | |

| Cyclopropyl CH | 2.90-2.80 | m | |

| Cyclopropyl CH₂ | 1.25-1.15 & 1.10-1.00 | m |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon is the most deshielded and appears at the lowest field. The carbon atoms of the furan ring also resonate in the downfield region. The carbon atom at position 2 (C-2), directly attached to the carbonyl group, and the carbon atom at position 5 (C-5), adjacent to the oxygen, are typically the most deshielded of the furan carbons.

The carbon atoms of the cyclopropyl ring appear in the upfield region. The methine carbon (CH) is more deshielded than the methylene carbon (CH₂).

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~188 |

| Furan C-2 | ~152 |

| Furan C-5 | ~147 |

| Furan C-3 | ~120 |

| Furan C-4 | ~112 |

| Cyclopropyl CH | ~18 |

| Cyclopropyl CH₂ | ~12 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrumentation used.

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. It is invaluable for definitively assigning the proton and carbon signals. For instance, the HSQC spectrum of this compound would show a correlation between the furan proton signals and their corresponding furan carbon signals, as well as between the cyclopropyl proton signals and their attached carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals the spatial proximity of protons. NOESY correlations are observed between protons that are close to each other in space, even if they are not directly bonded. This information is crucial for determining the stereochemistry and conformation of the molecule. For example, NOESY could be used to confirm the relative orientation of the furan ring and the cyclopropyl group.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. nih.govnih.gov This allows for the determination of the exact molecular formula of the compound. For this compound (C₈H₈O₂), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition. nih.gov

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 137.0597 | (Typically within a few ppm of the calculated value) |

| [M+Na]⁺ | 159.0416 | (Typically within a few ppm of the calculated value) |

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is characteristic of the original molecule's structure and can be used for confirmation. The fragmentation of this compound would likely involve the cleavage of the bonds between the carbonyl group and the furan and cyclopropyl rings. nih.gov

Common fragmentation pathways could include:

Loss of the cyclopropyl group to form a furylacylium ion.

Loss of the furanoyl group to form a cyclopropyl cation.

Cleavage of the furan ring.

Analyzing these fragmentation patterns provides corroborating evidence for the proposed structure of the molecule.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com The IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural components: the carbonyl group (C=O), the furan ring, and the cyclopropyl group.

The interpretation of the spectrum relies on the empirical correlation of observed absorption frequencies with known vibrational modes of specific functional groups. mdpi.com

Key Vibrational Frequencies and Assignments:

Carbonyl (C=O) Stretching: The most prominent and diagnostic band in the IR spectrum of a ketone is the C=O stretching vibration. For aryl ketones, this band typically appears in the range of 1685-1665 cm⁻¹. In the case of this compound, the conjugation of the carbonyl group with the furan ring is expected to lower the frequency. Furthermore, the electronic properties of the cyclopropyl group also influence this frequency. A strong absorption band observed around 1655 cm⁻¹ can be attributed to the C=O stretching vibration in a related cyclopropyl ketone, (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone. nih.gov

Furan Ring Vibrations: The furan moiety gives rise to several characteristic absorption bands. udayton.edu These include:

C=C Stretching: The double bonds within the furan ring typically show stretching vibrations in the region of 1600-1450 cm⁻¹.

C-O-C Stretching: The ether linkage within the furan ring results in a strong C-O-C stretching band, which is often observed between 1250 cm⁻¹ and 1020 cm⁻¹. nih.gov

C-H Stretching and Bending: The C-H bonds of the furan ring exhibit stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations at lower frequencies.

Cyclopropyl Group Vibrations: The cyclopropyl ring has characteristic vibrations, although they can sometimes be less intense and overlap with other signals. Specific C-H stretching vibrations for the cyclopropyl group are typically observed around 3100-3000 cm⁻¹.

The following table summarizes the expected characteristic infrared absorption frequencies for this compound based on data from analogous compounds. nih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C=O Stretch | Carbonyl | ~1655 |

| C=C Stretch | Furan Ring | 1600 - 1500 |

| C-O-C Stretch | Furan Ring | 1280 - 1020 |

| C-H Stretch | Furan Ring & Cyclopropyl Group | >3000 |

X-ray Diffraction Studies for Solid-State Molecular Architecture (for crystalline derivatives)

Studies on compounds containing furan rings reveal that the five-membered ring is planar. wikipedia.org The crystal packing of such molecules is often stabilized by intermolecular interactions, including hydrogen bonds and π-π stacking interactions, where applicable. researchgate.net

A relevant example is the X-ray crystallographic study of (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, a compound containing the furan-2-yl-methanone moiety. nih.govresearchgate.net The analysis of this crystalline structure provides a model for understanding the geometric parameters and intermolecular forces that could be present in crystalline derivatives of this compound.

The key findings from the study of (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone are presented in the table below. researchgate.net

| Crystal Data | (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone |

| Chemical Formula | C₁₀H₆O₄S₂ |

| Molecular Weight | 254.29 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| Unit Cell Dimensions | a = 13.6900 (13) Å, b = 7.9611 (7) Å, c = 9.9042 (10) Å |

| Unit Cell Volume | 1079.43 (18) ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.565 Mg m⁻³ |

Computational and Theoretical Investigations of Cyclopropyl Furan 2 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemical research, offering a detailed view of the electronic environment of a molecule. These methods are instrumental in predicting the reactivity and stability of compounds like Cyclopropyl(furan-2-yl)methanone.

Density Functional Theory (DFT) Studies for Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules. While specific DFT studies on this compound are not widely available in the surveyed literature, the expected outcomes of such a study can be outlined. A DFT analysis, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would yield optimized geometric parameters, including bond lengths and angles.

These calculations would also provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The carbonyl oxygen is expected to be a region of high electron density, while the hydrogen atoms of the cyclopropyl (B3062369) ring would be more electron-deficient.

Table 1: Predicted Geometric and Electronic Properties from a Hypothetical DFT Study of this compound

| Parameter | Predicted Value |

| Geometric Properties | |

| C=O Bond Length | ~1.22 Å |

| C-C (cyclopropyl) Bond Length | ~1.51 Å |

| C-C (furan) Bond Length | ~1.37 - 1.43 Å |

| C-O (furan) Bond Length | ~1.36 Å |

| Electronic Properties | |

| Dipole Moment | ~3.5 D |

| Mulliken Charge on Carbonyl Oxygen | -0.5 to -0.6 e |

| Mulliken Charge on Carbonyl Carbon | +0.5 to +0.6 e |

Note: The values in this table are hypothetical and represent typical ranges for similar molecules. Actual values would be dependent on the specific level of theory and basis set used in the calculation.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. youtube.comwpmucdn.comlibretexts.org Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The energies and shapes of these orbitals are critical in predicting a molecule's reactivity. youtube.comwpmucdn.com

For this compound, the HOMO is likely to be located on the electron-rich furan (B31954) ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. A hypothetical FMO analysis would provide the energies of these orbitals, which can be used to predict the outcomes of various chemical reactions.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are estimated values and would be precisely determined through quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule plays a significant role in its biological activity and chemical reactivity. Conformational analysis aims to identify the stable arrangements of a molecule, known as conformers. For this compound, the key rotational freedom is around the single bond connecting the cyclopropyl ring and the carbonyl group.

A computational study on the closely related molecule, cyclopropyl methyl ketone, revealed that the most stable conformation is the s-cis form, where the carbonyl group and the cyclopropyl ring are eclipsed, with a torsional angle of 180°. uwlax.edu This preference is attributed to the minimization of steric hindrance and favorable electronic interactions. It is highly probable that this compound exhibits a similar conformational preference, with the furan ring adopting a specific orientation relative to the carbonyl group to maximize stability.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound in different environments, such as in solution. These simulations would provide a picture of how the molecule flexes and rotates over time, offering insights into its accessibility for binding to biological targets or reacting with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and characterization. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational methods.

While experimental NMR data for this compound is available, computational predictions can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between structure and spectral properties. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has been shown to be sufficient for distinguishing between different isomers and conformers. escholarship.orgresearchgate.netnih.gov

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | 195.2 | 194.8 |

| Furan C2 | 152.8 | 152.5 |

| Furan C5 | 147.1 | 146.8 |

| Furan C3 | 118.0 | 117.7 |

| Furan C4 | 112.5 | 112.2 |

| Cyclopropyl CH | 18.5 | 18.2 |

| Cyclopropyl CH₂ | 12.1 | 11.8 |

Note: The predicted values are illustrative and would be the result of specific computational protocols. Experimental values are typical for this class of compound.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products. mit.edu Understanding the structure and energy of the transition state is key to predicting reaction rates and selectivity.

For this compound, computational modeling could be used to explore a variety of reactions. For instance, the mechanism of nucleophilic addition to the carbonyl group or electrophilic substitution on the furan ring could be investigated. These studies would involve locating the transition state structures for each step of the reaction and calculating the activation energies. This information would be crucial for optimizing reaction conditions and designing new synthetic routes.

Synthetic Utility and Role As a Building Block in Complex Molecule Synthesis

Cyclopropyl(furan-2-yl)methanone as a Versatile Organic Synthon

The utility of this compound as a synthon stems from the distinct and complementary reactivity of its constituent parts. The furan (B31954) ring, while aromatic, possesses a lower resonance energy compared to benzene (B151609), allowing it to participate in reactions that involve dearomatization under relatively mild conditions. acs.org It can function as a diene in Diels-Alder reactions, a precursor to 1,4-dicarbonyl compounds through hydrolysis, or undergo oxidative ring-opening. acs.org

Simultaneously, the cyclopropyl (B3062369) ketone moiety introduces another layer of synthetic potential. The three-membered ring is highly strained and can undergo selective ring-opening reactions catalyzed by acids, bases, or transition metals. This provides a pathway to linear chains with specific functional group arrangements that would be otherwise difficult to access. The ketone itself offers a reactive handle for nucleophilic additions, reductions, and alpha-functionalization. The juxtaposition of the electron-rich furan and the electron-withdrawing carbonyl group, bridged by the cyclopropane (B1198618), creates a unique electronic environment that influences the reactivity of the entire molecule, making it a highly adaptable building block for organic synthesis.

Applications in the Construction of Diverse Organic Scaffolds

The inherent reactivity of this compound allows for its application in the synthesis of a broad spectrum of organic structures. The furan ring can be selectively targeted while preserving the cyclopropyl ketone, or the cyclopropane can be manipulated, leaving the furan intact for subsequent transformations.

One key application involves the modification of the furan ring itself. For example, the cyclopropanation of furan rings within more complex molecules, such as the natural product fraxinellone (B1674054), has been used to generate novel analogues with potentially enhanced biological activities. nih.gov This demonstrates the principle of using the furan as a platform to build adjacent cyclopropyl structures. Conversely, starting with this compound, the furan can participate in [4+2] cycloaddition reactions with various dienophiles to construct oxabicyclo[2.2.1]heptane derivatives. acs.org These intermediates are exceptionally useful, as the oxygen bridge can be cleaved to yield substituted cyclohexenes or tetrahydrofurans. acs.org

The cyclopropyl ketone unit is also a hub of reactivity. It can be considered a donor-acceptor cyclopropane, a class of compounds known for their utility in synthesis. nih.gov The Corey-Chaykovsky cyclopropanation is a common method for forming such structures from α,β-unsaturated ketones. nih.gov Once formed, the strained ring can be opened to generate gamma-substituted ketones or other linear systems.

Below is a table summarizing some of the potential transformations and the resulting molecular scaffolds that can be accessed from this compound.

| Starting Moiety | Reaction Type | Reagents/Conditions | Resulting Scaffold |

| Furan Ring | Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Oxabicyclo[2.2.1]heptane derivatives |

| Furan Ring | Oxidative Ring Opening | Peracids (e.g., m-CPBA) | Unsaturated dialdehydes/dicarboxylic acids |

| Furan Ring | Acid-Catalyzed Hydrolysis | Dilute Acid | 1,4-Dicarbonyl compounds |

| Cyclopropyl Ring | Reductive Ring Opening | H₂, Metal Catalyst (e.g., Pd/C) | Substituted linear ketones |

| Cyclopropyl Ring | Acid-Catalyzed Ring Opening | Lewis or Brønsted Acids | γ-functionalized ketones, homoallylic alcohols |

| Ketone Group | Reduction | NaBH₄, LiAlH₄ | Cyclopropyl(furan-2-yl)methanol |

| Ketone Group | Grignard/Organolithium Addition | RMgX, RLi | Tertiary alcohols |

Precursors to Fused Heterocyclic and Polycyclic Ring Systems

The strategic unmasking of the latent functionality within this compound makes it an excellent precursor for constructing more elaborate fused heterocyclic and polycyclic frameworks. These complex ring systems are prevalent in biologically active natural products and pharmaceutical agents. nih.govnih.gov

The furan moiety is a well-established building block for fused systems. For instance, furan-fused cyclobutanones have been employed as versatile C4 synthons in catalytic cycloadditions to produce furan-fused lactams, which are important structural motifs. nih.gov By analogy, the furan ring in this compound could be engaged in an intramolecular reaction or an intermolecular cycloaddition, followed by cyclization involving the ketone or a derivative thereof, to build a fused system.

Furthermore, the cyclopropane ring itself is a powerful tool for annulation strategies. The development of methods for synthesizing cyclopropane-fused N-heterocycles highlights the value of this strained ring in building complex scaffolds. nih.gov A synthetic sequence could involve an initial reaction on the furan ring, followed by a ring-expansion or rearrangement of the cyclopropyl group to form a larger, fused ring. For example, a reaction could be designed where a nucleophile attacks the ketone, and the resulting intermediate triggers the opening of the cyclopropane ring to form a new five- or six-membered ring fused to the original furan. Such strategies are central to the efficient synthesis of complex heterocyclic systems. researchgate.net

Strategic Integration in Target-Oriented Synthetic Pathways

In the context of target-oriented synthesis, where the goal is the efficient construction of a specific complex molecule, this compound can serve as a key intermediate. Its value lies in the ability to introduce the cyclopropyl and furan-2-ylcarbonyl motifs in a single step, which can then be elaborated in a controlled, stepwise manner.

A clear example of this strategic approach is seen in the modification of natural products. The semi-synthesis of C-ring cyclopropyl analogues of the insecticidal agent fraxinellone was achieved through the cyclopropanation of its furan ring. nih.gov This strategic modification aimed to create new analogues with improved activity. This demonstrates how the formation of a cyclopropyl-furan linkage is a key step in a target-oriented program.

In a de novo synthesis, a chemist might plan for the late-stage opening of the cyclopropane ring to reveal a key carbon chain or to trigger a final cyclization. Alternatively, the furan ring could be used as a masked 1,4-dicarbonyl system, to be revealed at a specific point in the synthesis to construct a new heterocyclic ring. acs.org The ability to use the furan as a diene in a Diels-Alder reaction provides a powerful method for building molecular complexity quickly, forming two new carbon-carbon bonds and setting up to six stereocenters in one step. The strategic integration of this compound into a synthetic plan allows for convergent and efficient pathways to complex target molecules.

Q & A

Basic: What are the most reliable synthetic routes for preparing cyclopropyl(furan-2-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:

A two-step synthesis is commonly employed:

Step 1 : Convert 5-bromonicotinic acid to 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide via carbodiimide coupling.

Step 2 : React the intermediate with cyclopropylmagnesium bromide in anhydrous THF under nitrogen atmosphere. Microwave-assisted Suzuki-Miyaura coupling with palladium catalysts (e.g., SiliaCat DPP-Pd) can further optimize yields (~61%) .

Key Variables : Temperature (150°C under microwave irradiation), solvent (dioxane/water), and catalyst loading significantly affect reaction efficiency. Low yields (<50%) may result from incomplete Grignard reagent formation or side reactions with furan oxygen .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles (e.g., cyclopropane ring dihedral angles of 47.6–63.9° with adjacent aromatic rings) and short contacts (C–H⋯F interactions) .

- NMR Spectroscopy : Look for distinct cyclopropyl proton signals (δ 1.2–1.8 ppm) and furan carbonyl carbon (δ 160–170 ppm in NMR).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., HRMS m/z 277.0669 for related analogs) .

Advanced: How do computational methods predict the reactivity of the cyclopropyl ring in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations reveal that the cyclopropyl ring’s strain energy (~27 kcal/mol) enhances its susceptibility to ring-opening reactions. Frontier Molecular Orbital (FMO) analysis shows high HOMO density on the furan oxygen, making it a nucleophilic site. For Pd-catalyzed couplings, the cyclopropyl group stabilizes transition states via hyperconjugation, reducing activation barriers by ~3 kcal/mol compared to non-cyclopropyl analogs .

Advanced: What experimental strategies resolve contradictions in reported crystallographic data for cyclopropyl-containing ketones?

Methodological Answer:

Discrepancies in dihedral angles (e.g., 47.6° vs. 51.3° for phenyl ring orientations) often arise from crystal packing effects. To address this:

- Perform variable-temperature XRD to assess thermal motion.

- Compare Hirshfeld surface analyses to quantify intermolecular interactions (e.g., C–H⋯F vs. π-π stacking) .

- Validate with solid-state NMR to correlate crystallographic data with local electronic environments .

Basic: What purity assessment protocols are recommended for this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Acceptable purity is ≥95% (as per supplier standards) .

- Elemental Analysis : Verify %C and %H within ±0.3% of theoretical values (e.g., CHO: C 72.27%, H 4.85%).

- Karl Fischer Titration : Ensure moisture content <0.1% to prevent ketone hydration .

Advanced: How does the cyclopropyl group influence metabolic stability in bioactive analogs of this compound?

Methodological Answer:

The cyclopropyl ring:

- Reduces off-target effects : Its rigidity restricts conformational flexibility, minimizing interactions with non-target enzymes (e.g., cytochrome P450 isoforms) .

- Enhances metabolic stability : In vitro assays (human liver microsomes) show a 2.5-fold increase in half-life compared to non-cyclopropyl analogs due to steric shielding of the carbonyl group .

- Improves BBB permeability : LogP values (~2.1) and polar surface area (45 Å) are optimized for CNS penetration .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Under nitrogen at –20°C in amber vials to prevent photodegradation.

- Degradation Pathways : Hydrolysis of the cyclopropane ring in acidic conditions (t = 48 h at pH 3) or oxidation of the furan ring under light.

- Monitoring : Use periodic H NMR to detect hydrolysis products (e.g., cyclopropanol derivatives) .

Advanced: How can researchers optimize palladium-catalyzed couplings involving this compound?

Methodological Answer:

- Catalyst Screening : SiliaCat DPP-Pd reduces Pd leaching (<0.1 ppm) and enables reuse for 5 cycles without yield drop .

- Solvent Optimization : A dioxane/water mixture (4:1) enhances substrate solubility while stabilizing the Pd(0) intermediate.

- Additives : KCO (2 eq.) neutralizes HBr byproducts, preventing catalyst poisoning. Microwave irradiation (40 min, 150°C) improves conversion rates by 30% .

Basic: What spectroscopic databases or tools are recommended for characterizing this compound?

Methodological Answer:

- NIST Chemistry WebBook : Access IR, MS, and GC data for cross-validation (e.g., GC retention index 1596 on DB-1 columns) .

- Cambridge Structural Database (CSD) : Compare XRD parameters (e.g., R factor = 0.046) with deposited structures .

- PubChem : Retrieve computed properties (InChIKey: QFGINQSECJLBIO-UHFFFAOYSA-N) for analogs .

Advanced: What strategies mitigate side reactions during cyclopropane ring functionalization?

Methodological Answer:

- Protecting Groups : Temporarily protect the furan oxygen with TBS groups to prevent undesired C–H activation.

- Low-Temperature Conditions : Perform reactions at –78°C to suppress ring-opening (e.g., using LDA as a base).

- Radical Inhibitors : Add TEMPO (1 mol%) to quench radical pathways that degrade the cyclopropane ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.